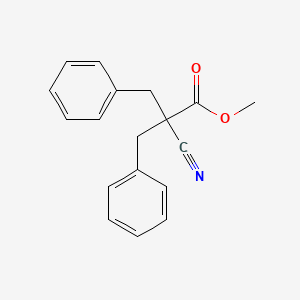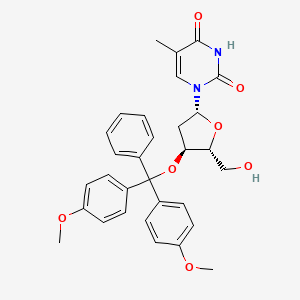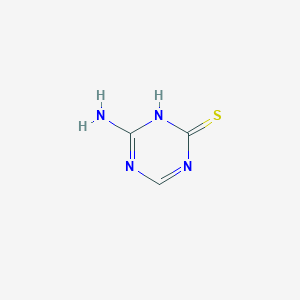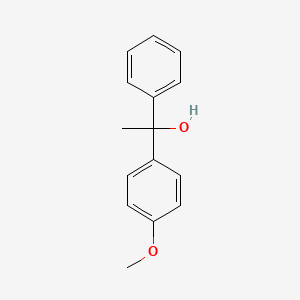
1-(4-Methoxyphenyl)-1-phenylethanol
Vue d'ensemble
Description
“1-(4-Methoxyphenyl)-1-phenylethanol” is a chemical compound used in laboratory settings . It is also known as “4-Methoxy-.alpha.-methylbenzyl alcohol” with a CAS number of 3319-15-1 . It is not recommended for food, drug, pesticide, or biocidal product use .
Synthesis Analysis
The synthesis of “1-(4-Methoxyphenyl)-1-phenylethanol” involves biocatalytic processes . Saccharomyces uvarum, a type of yeast, has been used as a whole-cell biocatalyst for the asymmetric bioreduction of 4-methoxyacetophenone, leading to the production of this compound .
Molecular Structure Analysis
The molecular structure of “1-(4-Methoxyphenyl)-1-phenylethanol” has been analyzed using various techniques such as Fourier transform infrared (FT-IR) and Raman (FT-Ra) spectra . The vibrational wavenumbers of the structure were computed using the density functional theory (DFT)/Becke three Lee–Yang–Parr (B3LYP)/6–311 ++ g (d,p) basis set .
Chemical Reactions Analysis
The chemical reactions involving “1-(4-Methoxyphenyl)-1-phenylethanol” have been studied, particularly its biotransformation . It was found that the bioreduction of 4-methoxyacetophenone efficiency was significantly affected by the quadratic and linear effects of experimental design parameters .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Methoxyphenyl)-1-phenylethanol” have been analyzed using various techniques . For instance, the optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, and chemical reactivity descriptors were determined .
Applications De Recherche Scientifique
Synthesis and Characterization : The compound has been involved in chemical synthesis processes. For example, Wurfer and Badea (2021) detailed the synthesis of a racemic secondary alcohol with an asymmetric carbon, where 1-(4-Methoxyphenyl)-1-phenylethanol was a key intermediate in the synthesis process (Wurfer & Badea, 2021).
Chemical Reactions and Mechanisms : Kumar and Balachandran (2006) studied the kinetics of elimination reactions of a closely related compound, 1-Chloro-1-(4-methoxyphenyl)-2-phenylethane, which provides insights into the chemical behavior of similar compounds (Kumar & Balachandran, 2006).
Material Science Applications : Kurata, Pu, and Nishide (2007) discussed the synthesis of a polyphenylenevinylene with a triarylamine pendant group, where derivatives of 1-(4-Methoxyphenyl)-1-phenylethanol played a role. This research highlights potential applications in material sciences, particularly in the development of high molecular weight, high-spin organic polymers (Kurata et al., 2007).
Catalysis and Organic Synthesis : Research by Lee et al. (2011) showed the effect of substituents like 1-(4-Methoxyphenyl)-1-phenylethanol on the catalytic activities of ruthenium complexes, which can be significant for organic synthesis and catalysis (Lee et al., 2011).
Pharmaceutical Applications : Kavi et al. (2021) optimized the biocatalytic production of enantiopure (S)-1-(4-Methoxyphenyl) ethanol using Lactobacillus senmaizuke. This compound is significant for the production of various drug intermediates, highlighting its potential application in pharmaceuticals (Kavi et al., 2021).
Polymer and Membrane Sciences : Wang et al. (2012) synthesized new monomers containing pendent methoxyphenyl groups, which included derivatives of 1-(4-Methoxyphenyl)-1-phenylethanol. These were used for developing proton exchange membranes in fuel cell applications, demonstrating its utility in advanced material sciences (Wang et al., 2012).
Safety And Hazards
Safety data sheets indicate that “1-(4-Methoxyphenyl)-1-phenylethanol” is considered hazardous . It is combustible and precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces . Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .
Orientations Futures
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-15(16,12-6-4-3-5-7-12)13-8-10-14(17-2)11-9-13/h3-11,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYESRDXJZHXPKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380224 | |
| Record name | 1-(4-methoxyphenyl)-1-phenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-1-phenylethanol | |
CAS RN |
94001-65-7 | |
| Record name | 4-Methoxy-α-methyl-α-phenylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94001-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-methoxyphenyl)-1-phenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetic acid](/img/structure/B1596862.png)
![1-Furan-2-yl-2-[2-(3-hydroxy-propylamino)-benzoimidazol-1-yl]-ethanone](/img/structure/B1596863.png)
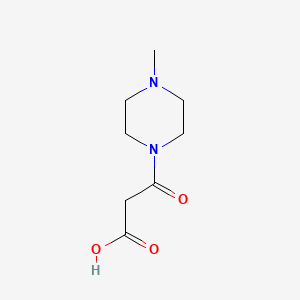
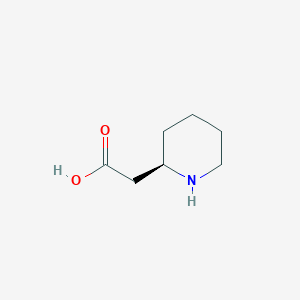
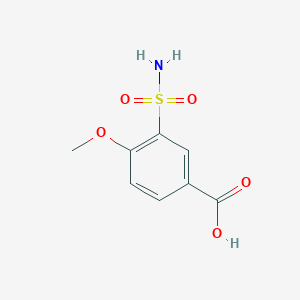
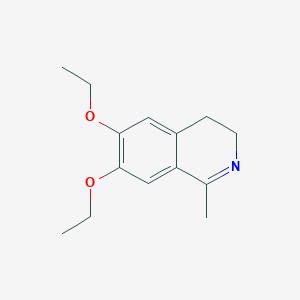
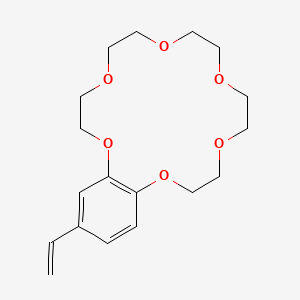
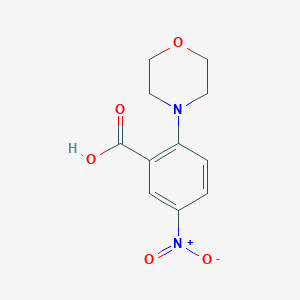
![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1596871.png)
